molecular formula C17H11FO4 B11158766 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11158766
M. Wt: 298.26 g/mol
InChI Key: CWFBAYUSEBDQDE-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group and an oxoethoxy linkage attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxychromen-2-one with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then subjected to cyclization under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H11FO4

Molecular Weight

298.26 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C17H11FO4/c18-13-5-1-11(2-6-13)15(19)10-21-14-7-3-12-4-8-17(20)22-16(12)9-14/h1-9H,10H2

InChI Key

CWFBAYUSEBDQDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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